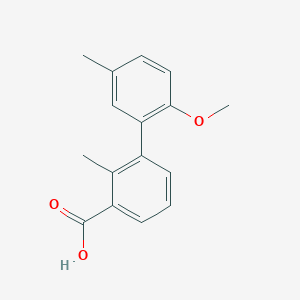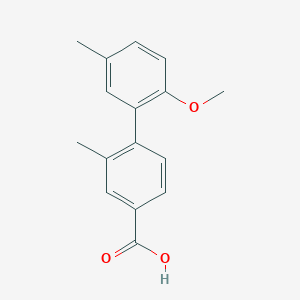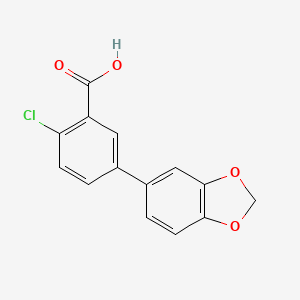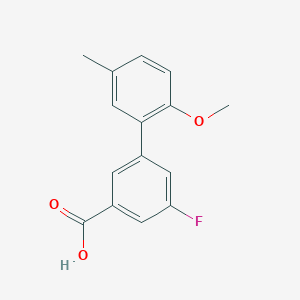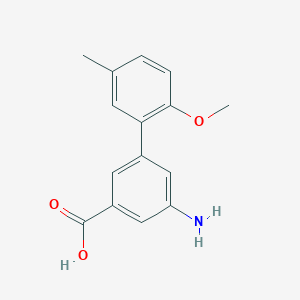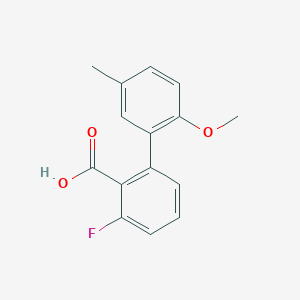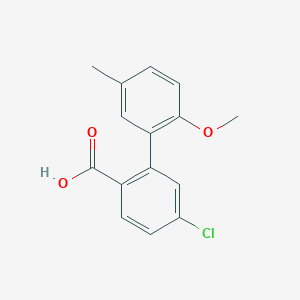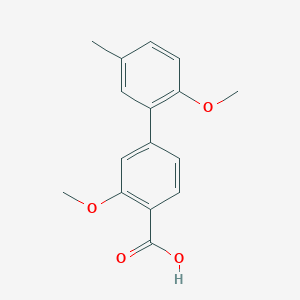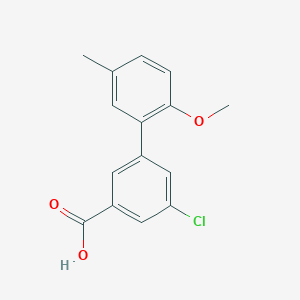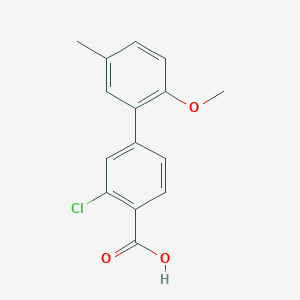
3-(2-Methoxy-5-methylphenyl)-2-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxy-5-methylphenyl)-2-methoxybenzoic acid, 95% (also known as 3-MMP-2-MBA, 95%) is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 326.38 g/mol and a melting point of 166-167 °C. 3-MMP-2-MBA, 95% is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in a variety of reactions, such as condensation reactions, oxidation reactions, and halogenation reactions.
Applications De Recherche Scientifique
3-MMP-2-MBA, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of various metal complexes and in the synthesis of various polymers. In addition, it is used in the synthesis of various dyes and pigments, and in the synthesis of various catalysts.
Mécanisme D'action
The mechanism of action of 3-MMP-2-MBA, 95% is not well understood. However, it is believed that the compound acts as an intermediate in various reaction pathways. It is believed to be involved in the formation of various metal complexes and in the formation of various polymers. In addition, it is believed to be involved in the formation of various dyes and pigments, and in the formation of various catalysts.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-MMP-2-MBA, 95% are not well understood. However, it is believed that the compound may have some potential therapeutic applications. In particular, it has been suggested that it may have anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been suggested that it may have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-MMP-2-MBA, 95% in laboratory experiments include its low cost, its high purity, and its availability. In addition, it is relatively easy to synthesize and is relatively stable in air. The main limitation of using 3-MMP-2-MBA, 95% in laboratory experiments is its low solubility in water.
Orientations Futures
The future directions for research on 3-MMP-2-MBA, 95% include further investigation of its biochemical and physiological effects, further development of its synthesis methods, and further exploration of its potential therapeutic applications. In addition, further research is needed to investigate its potential uses as a reagent in a variety of reactions, as well as its potential uses in the synthesis of various metal complexes, polymers, dyes, pigments, and catalysts.
Méthodes De Synthèse
3-MMP-2-MBA, 95% can be synthesized by a variety of methods. The most commonly used method is the reaction of 2-methoxy-5-methylphenol with 2-methoxybenzoic acid. The reaction is carried out in a solvent such as acetic acid, and the product is isolated by crystallization. Other methods of synthesis include the reaction of 2-methoxy-5-methylphenol with acetic anhydride, and the reaction of 2-methoxy-5-methylphenol with benzoic anhydride.
Propriétés
IUPAC Name |
2-methoxy-3-(2-methoxy-5-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-7-8-14(19-2)13(9-10)11-5-4-6-12(16(17)18)15(11)20-3/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTCCRLCBKBLBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=C(C(=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689950 |
Source


|
| Record name | 2,2'-Dimethoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-20-8 |
Source


|
| Record name | 2,2'-Dimethoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





